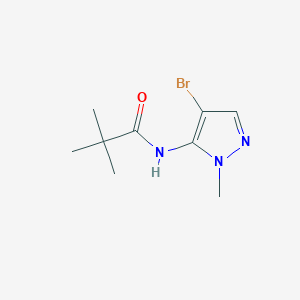

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide

描述

属性

IUPAC Name |

N-(4-bromo-2-methylpyrazol-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3O/c1-9(2,3)8(14)12-7-6(10)5-11-13(7)4/h5H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZOLCXLKKHBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384590 | |

| Record name | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679394-11-7 | |

| Record name | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 679394-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of the Pyrazole Amine Precursor

While direct preparation details for 4-bromo-1-methyl-1H-pyrazol-5-amine are scarce in the literature, related pyrazole derivatives have been synthesized via:

- Halogenation of methylated pyrazoles: Introduction of bromine at the 4-position through electrophilic bromination.

- N-Methylation: Using methyl iodide or methyl sulfate under basic conditions to methylate the pyrazole nitrogen.

- Amination: Installation of the amino group at the 5-position via nitration followed by reduction or via direct substitution if a suitable leaving group is present.

For example, related pyrazole compounds with bromine substitution have been prepared by bromination of pyrazole derivatives under controlled conditions using N-bromosuccinimide (NBS) or bromine in organic solvents.

Amide Bond Formation with Pivaloyl Chloride

The critical step in preparing N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is the acylation of the pyrazole amine with pivaloyl chloride. This reaction typically proceeds as follows:

- Reagents: Pivaloyl chloride (2,2-dimethylpropanoyl chloride), the pyrazole amine, and a base such as triethylamine or pyridine to neutralize the HCl formed.

- Solvent: Dry solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone are commonly used.

- Conditions: The reaction is performed under inert atmosphere (nitrogen or argon) at low to room temperature to avoid side reactions.

- Workup: After completion (monitored by TLC), the reaction mixture is quenched with water, extracted, and purified by recrystallization or column chromatography.

This method is supported by analogous amide syntheses reported for similar pivalamide derivatives, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, which was synthesized by refluxing pivaloyl isothiocyanate with an amine in dry acetone, followed by recrystallization.

Representative Synthetic Procedure (Inferred)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Bromo-1-methyl-1H-pyrazol-5-amine (1 equiv), pivaloyl chloride (1.1 equiv), triethylamine (1.2 equiv), dry DCM, 0°C to room temperature, inert atmosphere | Slowly add pivaloyl chloride to a stirred solution of the pyrazole amine and triethylamine in dry DCM at 0°C. Stir for 2-4 hours at room temperature. |

| 2 | Quench with water, extract organic layer, wash with brine, dry over anhydrous Na2SO4 | Separate the organic phase, wash, dry, and concentrate under reduced pressure. |

| 3 | Purification by recrystallization (e.g., ethanol) or silica gel chromatography | Obtain pure this compound as a solid. |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes | Yield & Purity (Typical) |

|---|---|---|---|

| Pyrazole amine synthesis | Bromination, methylation, amination steps | Requires multi-step synthesis or commercial sourcing | Variable, dependent on route |

| Amide formation | Pivaloyl chloride, base (TEA), dry solvent, inert atmosphere | Classical acylation reaction | High yield (>70%), purity >95% after purification |

| Purification | Recrystallization or chromatography | Essential for removing impurities | Purity typically >95% |

Research Findings and Considerations

- The acylation step is sensitive to moisture; strictly anhydrous conditions improve yield and purity.

- Use of an inert atmosphere prevents hydrolysis of pivaloyl chloride.

- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time.

- Purification by recrystallization from ethanol or similar solvents is effective in isolating the pure product.

- Analogous pivalamide derivatives have demonstrated good stability and bioactivity, suggesting the synthetic approach is robust for preparing this compound.

化学反应分析

Types of Reactions

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Substitution Reactions: Typically carried out using nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Major Products Formed

Substitution Reactions: Formation of substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction Reactions: Formation of reduced derivatives with the removal of the bromine atom or reduction of other functional groups.

科学研究应用

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for the preparation of various pyrazole derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.

作用机制

The mechanism of action of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The presence of the bromine atom and pivalamide group can influence the compound’s binding affinity and specificity towards its targets. Additionally, the pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s overall activity.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Differences in Substituent Effects

Halogen Substitution: The bromine atom in the target compound enhances electrophilic reactivity compared to chlorine analogs (e.g., N-(4-chlorophenyl)pivalamide) . Bromine’s larger atomic radius may also improve lipid solubility, influencing pharmacokinetics.

Pivalamide vs.

Methyl Group Position :

- The 1-methyl group on the pyrazole ring in the target compound prevents tautomerization, stabilizing the structure compared to unmethylated analogs like 4-Bromo-1H-pyrazole .

生物活性

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine substituent, which is known to influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 261.12 g/mol. The presence of the pivalamide moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds containing pyrazole rings can modulate various biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance. The bromine atom may facilitate nucleophilic substitution reactions, enhancing the compound's reactivity toward biological targets.

Anticancer Properties

Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation and promote apoptotic pathways in human leukemia HL-60 cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has shown promise in reducing pro-inflammatory cytokine production in various cell models. This activity may be linked to the compound's ability to inhibit key signaling pathways involved in inflammation, including NF-kB and MAPK pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features of related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-(3-amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylpropanamide | C10H14BrN3O | Potential enzyme inhibitor |

| 3-(3-amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylpropanamide | C10H14BrN3O | Explored for antimicrobial activity |

| This compound | C9H12BrN3O | Studied for anti-inflammatory and anticancer effects |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on human leukemia HL-60 cells treated with this compound revealed significant cytotoxic effects, particularly during the S-phase of the cell cycle. Flow cytometry analysis demonstrated increased apoptosis rates compared to untreated controls, indicating the compound's potential as an effective anticancer agent .

Case Study 2: Inhibition of Inflammatory Cytokines

In an experimental model assessing inflammatory responses, this compound was shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may serve as a therapeutic candidate for conditions characterized by excessive inflammation .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted pyrazole intermediates and pivaloyl chloride). Key steps include bromination at the 4-position of the pyrazole ring and subsequent acylation. Reaction optimization may involve temperature control (e.g., 0–25°C for bromination) and catalysts like K₂CO₃ for coupling reactions. Characterization typically employs NMR (¹H/¹³C), HPLC for purity, and mass spectrometry .

Q. How is the bromine atom in this compound utilized in cross-coupling reactions, and what are common electrophilic partners?

- Methodological Answer : The bromine substituent enables Suzuki-Miyaura or Ullmann-type cross-coupling reactions. For example, coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O at reflux yields biaryl derivatives. Electrophiles like iodomethane or aryl halides can also undergo nucleophilic substitution under basic conditions (e.g., LiHMDS). Reaction monitoring via TLC and GC-MS is critical to track regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : ¹H NMR (δ 1.2 ppm for pivaloyl tert-butyl group; δ 7.5–8.0 ppm for pyrazole protons) and ¹³C NMR (e.g., C=O at ~175 ppm) confirm structure. IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks. For crystalline samples, single-crystal XRD (using SHELX software) resolves stereochemistry .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disorder in the pivaloyl group or bromine atom thermal motion. SHELXL refines anisotropic displacement parameters and applies restraints for disordered moieties. Twin refinement (via TWIN/BASF commands) resolves overlapping reflections in low-symmetry space groups. R-factor convergence below 5% indicates robust refinement .

Q. How does the steric bulk of the pivalamide group influence regioselectivity in lithiation or cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group directs lithiation to the pyrazole N-methyl position rather than the bromine-adjacent site, as shown in studies of analogous pivalamide derivatives. DFT calculations (e.g., Gaussian09) model charge distribution, revealing steric hindrance at the 5-position. Experimental validation uses quenching with electrophiles (e.g., D₂O for deuterium labeling) .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinases or GPCRs. QSAR models correlate electronic properties (HOMO/LUMO gaps via Gaussian) with bioactivity. MD simulations (AMBER) evaluate conformational stability in solvent environments. These methods guide functionalization for enhanced pharmacological profiles .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in medicinal chemistry?

- Methodological Answer : Replace the bromine with iodine or chlorine to compare leaving-group efficacy. Modify the pivalamide to smaller acyl groups (e.g., acetyl) to assess steric effects. Bioactivity assays (e.g., enzyme inhibition IC₅₀) paired with XRD data (SHELX-refined) reveal critical pharmacophoric features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。